molecular formula C15H22O B12730167 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)- CAS No. 199008-40-7

2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)-

Cat. No.: B12730167
CAS No.: 199008-40-7
M. Wt: 218.33 g/mol
InChI Key: NOPLRNXKHZRXHT-PVMFERMNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-sinensal typically involves the extraction from orange oil, which is a complex mixture of various terpenes and other compounds. The extraction process can be carried out using methods such as steam distillation or cold pressing. The extracted oil is then subjected to fractional distillation to isolate β-sinensal .

Industrial Production Methods

On an industrial scale, β-sinensal is produced by the cold pressing of orange peels followed by purification processes. The cold pressing method involves mechanically pressing the peels to release the oil, which is then separated and purified to obtain β-sinensal .

Chemical Reactions Analysis

Types of Reactions

β-sinensal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

β-sinensal has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of β-sinensal involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

β-sinensal is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

199008-40-7

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(2Z,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11-

InChI Key

NOPLRNXKHZRXHT-PVMFERMNSA-N

Isomeric SMILES

C/C(=C\CCC(=C)C=C)/CC/C=C(/C)\C=O

Canonical SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O

Origin of Product

United States

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